molecular formula C12H18O3 B14659834 3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one CAS No. 51238-72-3

3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one

Katalognummer: B14659834
CAS-Nummer: 51238-72-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: INJRAUFQYCGIHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H20O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group, a dimethyl substitution, and an oxobutyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl, dimethyl, and oxobutyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the cyclohexenone ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one: Similar in structure but lacks the hydroxyl group.

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Contains a similar cyclohexenone core with different substituents.

Uniqueness

3-Hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and oxobutyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

51238-72-3

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

3-hydroxy-5,5-dimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H18O3/c1-8(13)4-5-9-10(14)6-12(2,3)7-11(9)15/h14H,4-7H2,1-3H3

InChI-Schlüssel

INJRAUFQYCGIHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=C(CC(CC1=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.